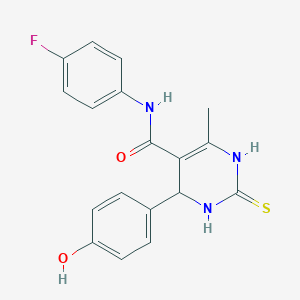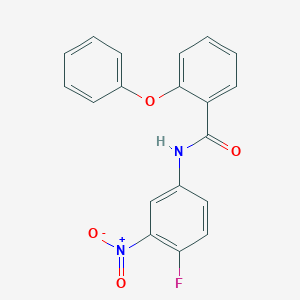![molecular formula C23H21ClN2O3S B6577581 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 909075-62-3](/img/structure/B6577581.png)
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and is commonly used in drug design due to its lipophilic properties and chemical stability . The molecule also contains a thiazole ring, which is a heterocyclic compound that often exhibits therapeutic properties. The chromene-3-carboxamide moiety is a common structure in various bioactive compounds .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques would provide detailed information about the compound’s 3D structure and the spatial arrangement of its atoms .Aplicaciones Científicas De Investigación
Antiviral Activity
NSC675796 has been investigated for its antiviral potential. Notably, a study synthesized a hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , by reacting amantadine (a known DENV inhibitor) with 4-(chlorosulfonyl)benzoic acid. This hybrid compound demonstrated significant anti-Dengue virus serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . Further research could explore its efficacy against other viral infections.
Medicinal Chemistry
NSC675796 falls within the realm of medicinal chemistry. Its structural features make it a potential candidate for drug development. Researchers have synthesized derivatives containing thiosemicarbazide, isothiourea, or 4-thiazolidinone moieties. These derivatives exhibit antibacterial, antifungal, and/or anti-proliferative properties . Investigating its pharmacological effects in more detail could yield valuable insights.
Arylation Reactions
The Chan–Lam reaction, utilizing adamantane-containing amines, has been employed to obtain various drugs. While not directly related to NSC675796, this highlights the broader utility of adamantane-based compounds in drug discovery .
Peptidomimetics
NSC675796 derivatives could serve as building blocks for conformationally restricted peptidomimetics. These mimics play a crucial role in drug design and bioactivity modulation .
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed as a drug, the mechanism might involve interaction with a specific biological target. Predicting the mechanism of action would require further information about the compound’s intended use and biological activity .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-chloro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYVQKYPVISDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Cl)OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577509.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)